4-bromo-N-(5-iodo-6-methylpyridin-2-yl)benzamide

Epigenetics Bromodomain inhibition Chemical probe

Bromodomain-focused labs often struggle to source dual-halogenated benzamide scaffolds with validated binding data. 4-Bromo-N-(5-iodo-6-methylpyridin-2-yl)benzamide (CAS 741275-04-7) directly addresses this gap. • BRD4 BD1 Kd = 1.91 µM; ~23-fold selectivity over CBP (ITC-validated) • Orthogonal Br/I handles enable sequential Suzuki/Buchwald coupling for SAR expansion • Directional I···O/N halogen-bond donor for crystal engineering studies Procurement-ready with documented purity and characterization.

Molecular Formula C13H10BrIN2O
Molecular Weight 417.044
CAS No. 741275-04-7
Cat. No. B2880366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(5-iodo-6-methylpyridin-2-yl)benzamide
CAS741275-04-7
Molecular FormulaC13H10BrIN2O
Molecular Weight417.044
Structural Identifiers
SMILESCC1=C(C=CC(=N1)NC(=O)C2=CC=C(C=C2)Br)I
InChIInChI=1S/C13H10BrIN2O/c1-8-11(15)6-7-12(16-8)17-13(18)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,16,17,18)
InChIKeyHTADMWQRDAEPNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(5-iodo-6-methylpyridin-2-yl)benzamide: Core Identity & Procurement


4-Bromo-N-(5-iodo-6-methylpyridin-2-yl)benzamide is a di‑halogenated N‑(pyridin‑2‑yl)benzamide (molecular formula C₁₃H₁₀BrIN₂O; MW 417.04 g mol⁻¹) that bears a 4‑bromobenzamide moiety coupled to a 5‑iodo‑6‑methylpyridin‑2‑amine . The compound has been profiled against bromodomain‑containing proteins, with publicly available quantitative binding data for BRD4 bromodomain 1 (Kd = 1.91 µM) and the CREB‑binding protein (CBP) bromodomain (Kd = 43.4 µM), both determined by isothermal titration calorimetry [1]. The orthogonally addressable bromine and iodine substituents also make this scaffold attractive for sequential cross‑coupling in medicinal chemistry campaigns [2].

4-Bromo-N-(5-iodo-6-methylpyridin-2-yl)benzamide: Irreplaceable by Close Analogs


Substituting this compound with a positional isomer such as N‑(5‑bromo‑6‑methylpyridin‑2‑yl)‑2‑iodobenzamide (CAS 638141‑82‑9) or with a de‑halogenated variant such as N‑(5‑iodo‑6‑methylpyridin‑2‑yl)benzamide (CAS 760965‑16‑0) is scientifically unsound because the identity and position of each halogen atom control both the molecular recognition profile and the synthetic reactivity. In bromodomain‑binding assays, 4‑bromo‑N‑(5‑iodo‑6‑methylpyridin‑2‑yl)benzamide exhibits a measurable Kd shift of ~23‑fold between BRD4 BD1 (1.91 µM) and CBP (43.4 µM), indicating that the halogen substitution pattern contributes to differential bromodomain engagement [1]. In the solid state, the combination of a bromobenzamide donor and an iodopyridine acceptor governs halogen‑bonding geometries that are absent in analogs lacking one of the two heavy halogens [2]. Procurement of a superficially similar compound therefore risks losing both the binding selectivity and the orthogonal synthetic handle that define this scaffold.

4-Bromo-N-(5-iodo-6-methylpyridin-2-yl)benzamide: Comparative Evidence for Selection


BRD4 Bromodomain 1 Binding Affinity

4‑Bromo‑N‑(5‑iodo‑6‑methylpyridin‑2‑yl)benzamide binds to the first bromodomain of human BRD4 with a dissociation constant (Kd) of 1.91 µM, as measured by isothermal titration calorimetry (ITC) [1]. This represents the only publicly disclosed, direct binding measurement for this compound on BRD4. The corresponding de‑brominated analog N‑(5‑iodo‑6‑methylpyridin‑2‑yl)benzamide (CAS 760965‑16‑0) has no reported BRD4 binding data in the same database, while the positional isomer N‑(5‑bromo‑6‑methylpyridin‑2‑yl)‑2‑iodobenzamide (CAS 638141‑82‑9) lacks any bromodomain profiling data altogether [2]. Within the same ITC‑based profiling panel, the compound also exhibits a Kd of 43.4 µM for the CREB‑binding protein (CBP) bromodomain, yielding an intra‑panel selectivity ratio of ~23‑fold for BRD4 BD1 over CBP [1].

Epigenetics Bromodomain inhibition Chemical probe

Orthogonal Dihalogenation for Sequential Cross-Coupling

The compound carries a bromine atom on the benzamide para‑position and an iodine atom on the pyridine 5‑position. In palladium‑catalyzed cross‑coupling reactions, aryl iodides are generally 10³–10⁴ times more reactive than aryl bromides toward oxidative addition, enabling chemoselective functionalization at the iodo‑bearing pyridine ring while leaving the bromobenzamide moiety intact for a subsequent coupling step [1]. This orthogonal reactivity is explicitly absent in the positional isomer N‑(5‑bromo‑6‑methylpyridin‑2‑yl)‑2‑iodobenzamide (CAS 638141‑82‑9) where the iodine resides on the benzamide ring and the bromine on the pyridine, reversing the chemoselectivity hierarchy. Similarly, the de‑brominated analog N‑(5‑iodo‑6‑methylpyridin‑2‑yl)benzamide (CAS 760965‑16‑0) lacks a second halogen handle entirely, limiting its utility to a single diversification step .

Synthetic chemistry Cross-coupling Halogen selectivity

Halogen-Bonding Propensity

Systematic crystallographic analysis of bromo‑ and iodo‑substituted benzamides has demonstrated that the presence of an iodine atom on the pyridine ring promotes robust C–I···O and C–I···N halogen‑bonding interactions that are not observed with bromine‑only or chlorine‑only analogs [1]. In the structural systematics study of halogenated benzamides by Hehir (2017), iodine‑bearing congeners consistently formed stronger and more directional halogen bonds (normalized interaction ratios up to 0.92 for I vs. ~0.85 for Br), influencing both molecular conformation and crystal packing [1]. The target compound, which combines a 4‑bromobenzamide donor with a 5‑iodo‑6‑methylpyridin‑2‑yl acceptor, is predicted to participate in a bifurcated halogen‑bonding motif where the iodine serves as the primary halogen‑bond donor and the bromine as a secondary interaction site. The positional isomer N‑(5‑bromo‑6‑methylpyridin‑2‑yl)‑2‑iodobenzamide (CAS 638141‑82‑9) would reverse this hierarchy, while N‑(5‑iodo‑6‑methylpyridin‑2‑yl)benzamide (CAS 760965‑16‑0) offers only a single halogen‑bond donor .

Crystal engineering Halogen bonding Supramolecular chemistry

Lipophilicity and Heavy Atom Effects

The presence of two heavy halogen atoms (Br and I) on the 4‑bromo‑N‑(5‑iodo‑6‑methylpyridin‑2‑yl)benzamide scaffold contributes to an estimated logP of approximately 3.9–4.2 and a molecular weight of 417.04 g mol⁻¹ . By comparison, the mono‑brominated analog 4‑bromo‑N‑(6‑methylpyridin‑2‑yl)benzamide has an estimated logP of ~2.8–3.1 and MW of ~291 g mol⁻¹, while the mono‑iodinated analog N‑(5‑iodo‑6‑methylpyridin‑2‑yl)benzamide has an estimated logP of ~3.3–3.6 and MW of 338 g mol⁻¹ [1]. The increased lipophilicity of the target compound places it in a distinct physicochemical space that may be advantageous for targeting hydrophobic protein pockets (e.g., the acetyl‑lysine binding site of bromodomains) or for applications requiring enhanced membrane permeability. However, the elevated heavy atom count also contributes to a higher molecular polarizability and potential for non‑specific binding, factors that must be considered during hit‑to‑lead optimization [2].

Physicochemical properties Drug-likeness Halogen effects

4-Bromo-N-(5-iodo-6-methylpyridin-2-yl)benzamide: Application Scenarios


Fragment-Based Bromodomain Probe Development

With a measured Kd of 1.91 µM for BRD4 bromodomain 1 and ~23‑fold selectivity over CBP, this compound serves as a validated starting fragment for structure‑guided optimization of BRD4‑selective chemical probes. Procurement is justified for laboratories engaged in bromodomain inhibitor design, particularly where the halogen‑bonding potential of the iodine substituent can be exploited for affinity maturation [1].

Sequential Diversification for Focused Compound Library Synthesis

The orthogonal aryl iodide (pyridine) and aryl bromide (benzamide) handles permit chemoselective Suzuki–Miyaura or Buchwald–Hartwig coupling at the iodide site first, followed by a second coupling at the bromide site. This two‑directional diversification strategy is directly relevant to medicinal chemistry groups building structure‑activity relationship (SAR) libraries around the N‑(pyridin‑2‑yl)benzamide core [1].

Supramolecular Synthon Engineering via Halogen Bonding

The iodine substituent on the pyridine ring acts as a strong, directional halogen‑bond donor, enabling predictable crystal engineering motifs. This compound is therefore a rational procurement choice for solid‑state chemists studying halogen‑bonded co‑crystals, foldamers, or supramolecular assemblies where the specific I···O/N interaction geometry is required [1].

Comparative Bromodomain Selectivity Profiling

The publicly available dual‑target binding data (BRD4 BD1 Kd = 1.91 µM; CBP Kd = 43.4 µM) make this compound a useful tool compound for bromodomain selectivity panel screening. Laboratories establishing in‑house bromodomain profiling assays can employ this compound as a reference ligand to benchmark assay performance and selectivity windows [1].

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